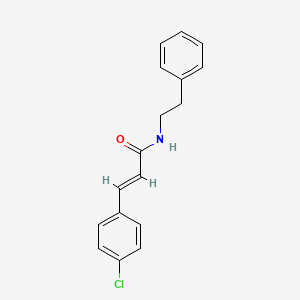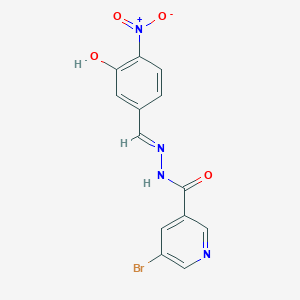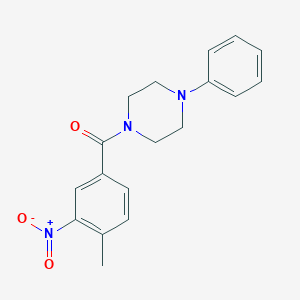![molecular formula C16H22N4O2 B5603100 N,4,6-trimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5603100.png)
N,4,6-trimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N,4,6-trimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide often involves multi-step chemical processes. For instance, a study outlined the synthesis of a related PET agent through a detailed 9-step process starting from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole, culminating in a compound with significant radiochemical yields and specific activity (Wang et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds in the pyrazolopyridine and related families is characterized by complex arrangements of atoms and bonds. These structures are often elucidated using spectroscopic techniques. For example, an investigation into 3-aryl-5-cyanopyrazolo[3,4-b]pyridines highlighted the 2H-tautomeric structures preferred in solution and crystal structures through NMR and X-ray diffraction studies (Quiroga et al., 1999).
Chemical Reactions and Properties
The chemical reactivity and properties of pyrazolopyridine derivatives are influenced by their molecular structure. These compounds participate in a variety of chemical reactions, leading to the synthesis of novel derivatives with potential biological activity. For instance, novel pyrazolo[1,5-a]pyrimidine and triazolo[4,3-a]pyrimidine derivatives were synthesized from sodium 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate, showing the versatility of pyrazolopyridine compounds as precursors in heterocyclic synthesis (Abdelhamid & Gomha, 2013).
Applications De Recherche Scientifique
Synthetic Chemistry and Novel Compound Development
Synthesis of Heterocyclic Compounds
Research has focused on the synthesis and characterization of pyrazolo[3,4-b]pyridines, pyrazolopyrimidines, and other related derivatives. These compounds are synthesized through various methods, including Friedländer condensation and reactions with active methylene compounds. The development of these heterocyclic compounds is crucial for exploring new therapeutic agents and understanding their chemical properties. The synthesis process often involves the condensation of carboxamide with aromatic aldehydes or the reaction with aminoheterocycles to produce azolopyrimidines, azolopyridines, and quinolines, showcasing the versatility of these compounds in synthetic chemistry (Panda et al., 2011), (Almazroa et al., 2004).
Luminescence and Binding Properties
The exploration of luminescence properties and binding characteristics, for example, with bovine serum albumin (BSA), demonstrates the potential of these compounds in bioimaging and as diagnostic tools. The interaction with BSA, leading to static quenching procedures, provides insights into the medicinal and biological relevance of these compounds (Tang et al., 2011).
Medicinal Chemistry Applications
Anticancer and Anti-inflammatory Activities
The novel derivatives synthesized from these compounds have been evaluated for their anticancer and anti-inflammatory activities. Studies include the synthesis of pyrazolopyrimidines derivatives showing potential as anticancer and anti-5-lipoxygenase agents, highlighting the therapeutic potential of these heterocycles (Rahmouni et al., 2016). Additionally, certain compounds have demonstrated moderate antifungal activities, providing a basis for the development of new antifungal agents (Wu et al., 2012).
Antibacterial Activity
Pyrazolo[3,4-b]pyridine derivatives have also been synthesized and tested for their antibacterial activity against various bacteria, offering a foundation for the development of novel antibacterial agents. This highlights the importance of these compounds in combating bacterial infections (Panda et al., 2011).
Propriétés
IUPAC Name |
N,4,6-trimethyl-N-[3-(1-methylpyrazol-4-yl)propyl]-2-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-11-8-12(2)18-15(21)14(11)16(22)19(3)7-5-6-13-9-17-20(4)10-13/h8-10H,5-7H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGGIXPUVUPZAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(=O)N(C)CCCC2=CN(N=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5603033.png)
![1-[(4-isopropyl-1,2,3-thiadiazol-5-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5603034.png)

![4-{4-[1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-imidazol-2-yl]-1H-1,2,3-triazol-1-yl}piperidine hydrochloride](/img/structure/B5603057.png)
![2-{[(2,3-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B5603064.png)

![1-cyclopropyl-5-oxo-N-[1-(2-pyrazinyl)-4-piperidinyl]-3-pyrrolidinecarboxamide](/img/structure/B5603076.png)


![(1S*,5R*)-6-benzyl-3-(2-quinoxalinyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5603102.png)
![4-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-6-piperidin-1-ylpyrimidine](/img/structure/B5603104.png)
![N-[4-(cyanomethyl)phenyl]-4-nitrobenzamide](/img/structure/B5603107.png)
